Bufenadrine (developmental code: B.S. 6534; INN: bufenadrine), chemically designated as 2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine, emerged in the 1960s as a structural analog of the antihistamine diphenhydramine. Its molecular formula is C₂₁H₂₉NO, with a molar mass of 311.47 g/mol and a density of 0.985 g/cm³ [4] [8]. Early pharmacological studies classified it as a multi-target agent with antiemetic, antihistamine, anticholinergic, and antiparkinsonian properties [4]. The addition of a tert-butyl group at the ortho position of diphenhydramine’s benzhydryl moiety (Figure 1) aimed to enhance receptor binding affinity and metabolic stability. By 1967, literature described its synthesis and preliminary activity, though clinical development stalled due to unforeseen toxicity [4] [6].
Table 1: Key Chemical and Developmental Attributes of Bufenadrine
Property | Description |
---|---|
IUPAC Name | 2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
Molecular Formula | C₂₁H₂₉NO |
Molar Mass | 311.47 g/mol |
Development Code | B.S. 6534 |
First Report | 1967 |
Primary Pharmacological Class | Antihistamine/Anticholinergic |
Structural Analog | Diphenhydramine |
Development ceased in the 1970s when animal studies revealed dose-independent hepatotoxicity, particularly in rats. Crucially, Hespe et al. (1972) demonstrated stereoselective liver injury: the (+) enantiomer induced severe hepatotoxicity, while the (–) enantiomer showed lower toxicity. Histopathological analysis revealed zonal necrosis and inflammatory infiltration in rats treated with the (+) isomer, suggesting enantiomer-specific metabolic activation [4] [10]. This toxicity arose from hepatic metabolism generating reactive intermediates that depleted glutathione and bound to cellular proteins, triggering apoptosis [7] [10]. Unlike intrinsic hepatotoxins (e.g., acetaminophen), bufenadrine’s injury was idiosyncratic and stereoselective, complicating risk prediction [7]. These findings underscored the importance of stereochemistry in drug safety assessment and contributed to its withdrawal from development pipelines.
Table 2: Hepatotoxicity Profile of Bufenadrine Enantiomers
Parameter | (+) Enantiomer | (–) Enantiomer |
---|---|---|
Hepatotoxicity | Severe (necrosis, inflammation) | Moderate (transaminase elevation) |
Metabolic Pathway | CYP-mediated bioactivation | Glucuronidation |
Glutathione Depletion | >70% | <20% |
Protein Adduct Formation | High | Low |
Bufenadrine’s core structure derives from diphenhydramine (a widely used antihistamine) but incorporates a 2-tert-butyl group on one phenyl ring (Figure 1). This modification altered physicochemical and pharmacological properties:
Unlike diphenhydramine, which exhibits minimal hepatotoxicity, bufenadrine’s structural tweak converted a safe drug into a hepatotoxic candidate. This highlights how small structural changes can drastically alter toxicological profiles [4] [7].
Table 3: Structural and Functional Comparison With Diphenhydramine
Property | Bufenadrine | Diphenhydramine |
---|---|---|
Core Structure | 2-tert-butyl benzhydryl ether | Benzhydryl ether |
logP | 4.65 | 3.27 |
H₁ Receptor IC₅₀ | ~1 µM (reduced affinity) | 0.05 µM |
Primary Metabolism | Arene oxidation | N-Demethylation |
Hepatotoxicity Risk | High (idiosyncratic) | Low |
Figure 1: Structural Relationship Between Bufenadrine and Diphenhydramine
Bufenadrine: C₆H₅ │ C(OCCO N(CH₃)₂) │ C₆H₄-*tert*-butyl (ortho) Diphenhydramine: C₆H₅ │ C(OCCO N(CH₃)₂) │ C₆H₅
Concluding Remarks
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: